molecular formula C12H22ClN3O2 B13159932 3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)propanoic acid hydrochloride

3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)propanoic acid hydrochloride

Cat. No.: B13159932
M. Wt: 275.77 g/mol
InChI Key: IYFGYMVYDLUBHM-UHFFFAOYSA-N
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Description

3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)propanoic acid hydrochloride is a synthetic organic compound It is characterized by the presence of a pyrazole ring substituted with ethyl and dimethyl groups, an ethylamino group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)propanoic acid hydrochloride typically involves multiple steps. One common approach is the condensation of 4-ethyl-3,5-dimethyl-1H-pyrazole with an appropriate ethylamino-propanoic acid derivative under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. Purification steps, including crystallization and recrystallization, are employed to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)propanoic acid hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a pharmacological agent.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemical products.

Mechanism of Action

The mechanism of action of 3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid
  • 3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine

Uniqueness

Compared to similar compounds, 3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)propanoic acid hydrochloride is unique due to the presence of both the ethylamino group and the propanoic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H22ClN3O2

Molecular Weight

275.77 g/mol

IUPAC Name

2-(ethylamino)-3-(4-ethyl-3,5-dimethylpyrazol-1-yl)propanoic acid;hydrochloride

InChI

InChI=1S/C12H21N3O2.ClH/c1-5-10-8(3)14-15(9(10)4)7-11(12(16)17)13-6-2;/h11,13H,5-7H2,1-4H3,(H,16,17);1H

InChI Key

IYFGYMVYDLUBHM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=C1C)CC(C(=O)O)NCC)C.Cl

Origin of Product

United States

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